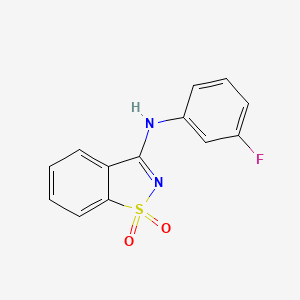

![molecular formula C20H25N5O2 B5597399 4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5597399.png)

4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, also known as MP-10, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of pyrimidine compounds and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Agents

A study synthesized novel heterocyclic compounds derived from visnaginone and khellinone, indicating significant anti-inflammatory and analgesic activities. The research highlighted the synthesis of derivatives with a pyrimidine base, showcasing their potential as COX-1/COX-2 inhibitors with remarkable COX-2 selectivity, analgesic, and anti-inflammatory properties compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacologically Active Compounds

Another study involved heating substituted benzimidazole-2-sulfonic acids with secondary amines to synthesize dialkylaminobenzimidazoles. These compounds exhibited various pharmacological activities, including antiarrhythmic, antiaggregation, and NHE-1-inhibiting activities. Specifically, compounds related to the pyrimidine structure showed greater NHE-inhibiting activity than known inhibitors (Zhukovskaya et al., 2017).

Synthesis of Pyrrolo[3,2-d]pyrimidines

Research on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives from 1,3-dimethyluracils demonstrated high yields and efficiency. This synthetic method offers a pathway for creating derivatives that could have varied biological applications, highlighting the versatility of pyrimidine-based compounds in chemical synthesis (Majumdar, Das, & Jana, 1998).

G Protein-Biased Dopaminergics

A study identified high-affinity dopamine receptor partial agonists by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into the 1,4-disubstituted aromatic piperazine structure. These compounds showed a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential use in developing novel therapeutics for psychiatric disorders (Möller et al., 2017).

Antimicrobial Activity of Pyridine Derivatives

A study synthesized new pyridine derivatives showing variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests the potential application of pyrimidine-based compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Propiedades

IUPAC Name |

(4-methoxyphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-27-17-6-4-16(5-7-17)19(26)24-14-12-23(13-15-24)18-8-9-21-20(22-18)25-10-2-3-11-25/h4-9H,2-3,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWCCJGAGLELAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5597319.png)

![N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B5597322.png)

![4-[4-(4-propionyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5597330.png)

![2-(4-ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5597350.png)

![2-oxo-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5597354.png)

![N-(5-bromo-2-pyridinyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5597364.png)

![N-(2-fluorophenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B5597369.png)

![N-[3-(3-methyl-1-piperidinyl)propyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5597374.png)

![N-(3-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5597380.png)

![3-methyl-6-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5597395.png)

![2-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5597406.png)